6-fluoro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide

Physicochemical profiling Drug-likeness ADMET prediction

6-Fluoro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide (CAS 1339094-19-7) is a synthetic, small-molecule heterocyclic amide belonging to the nicotinamide–thiadiazole hybrid class. It consists of a 6-fluoropyridine-3-carboxamide scaffold linked to a 1,3,4-thiadiazol-2-yl moiety.

Molecular Formula C8H5FN4OS
Molecular Weight 224.22 g/mol
CAS No. 1339094-19-7
Cat. No. B6228724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
CAS1339094-19-7
Molecular FormulaC8H5FN4OS
Molecular Weight224.22 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(=O)NC2=NN=CS2)F
InChIInChI=1S/C8H5FN4OS/c9-6-2-1-5(3-10-6)7(14)12-8-13-11-4-15-8/h1-4H,(H,12,13,14)
InChIKeyPBIQYCBTTXTNPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide (CAS 1339094-19-7) – Core Structural Identity & Procurement-Relevant Background


6-Fluoro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide (CAS 1339094-19-7) is a synthetic, small-molecule heterocyclic amide belonging to the nicotinamide–thiadiazole hybrid class. It consists of a 6-fluoropyridine-3-carboxamide scaffold linked to a 1,3,4-thiadiazol-2-yl moiety [1]. The compound has a molecular formula of C₈H₅FN₄OS (exact mass 224.0168 Da) and is supplied at ≥98% purity by multiple vendors [1]. It is structurally related to the established aquaporin‑4 (AQP4) inhibitor TGN‑020 (N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide, CAS 51987-99-6) [2], but the 6‑fluoro substitution introduces distinct physicochemical properties that are not reproduced by the parent compound or other close analogs.

Why 6-Fluoro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide Cannot Be Replaced by Unsubstituted or Alternative Nicotinamide–Thiadiazole Analogs


Nicotinamide–thiadiazole hybrids are not freely interchangeable because subtle modifications to the pyridine ring—particularly halogen substitution at the 6‑position—can profoundly alter lipophilicity, hydrogen‑bonding capacity, and metabolic stability [1]. The unsubstituted parent TGN‑020 (CAS 51987‑99‑6) possesses a topological polar surface area (TPSA) of ~67.8 Ų and a computed XLogP3 of ~1.19 , whereas the 6‑fluoro analog exhibits an elevated TPSA of 96 Ų and a lower XLogP3 of 1.0 [1]. The additional hydrogen‑bond acceptor contributed by the fluorine atom (6 vs. 5 acceptors) further differentiates solvation and target‑binding profiles [1]. These computed differences predict altered membrane permeability, off‑target promiscuity, and pharmacokinetic behavior, meaning that screening data or structure–activity relationships (SAR) obtained with the parent compound do not automatically translate to the 6‑fluoro derivative. Procuring a specific catalog item without verifying the 6‑fluoro substitution therefore risks introducing a compound with unintended physicochemical and pharmacological properties.

Quantitative Differentiation Table for 6-Fluoro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide (CAS 1339094-19-7)


Physicochemical Fingerprint: 6‑Fluoro Substitution Reduces Lipophilicity While Expanding Polar Surface Area vs. Parent TGN‑020

The 6‑fluoro analog possesses a computed octanol–water partition coefficient (XLogP3) of 1.0, compared with 1.19 for the non‑fluorinated parent TGN‑020 [1]. Concurrently, the topological polar surface area (TPSA) increases from 67.8 Ų (TGN‑020) to 96 Ų (6‑fluoro analog), and the hydrogen‑bond acceptor count rises from 5 to 6 [1]. These values indicate that the 6‑fluoro substitution simultaneously reduces passive membrane permeability and enhances aqueous solubility relative to TGN‑020, a profile that may favor CNS‑restricted target engagement or reduce non‑specific membrane partitioning.

Physicochemical profiling Drug-likeness ADMET prediction

Hydrogen‑Bond Donor Count Remains Constant at 1, Retaining Key Pharmacophoric Feature for Target Engagement

Both the 6‑fluoro analog and TGN‑020 possess a single hydrogen‑bond donor (the amide N–H) [1]. Preservation of this donor is critical because the amide N–H of TGN‑020 forms a key hydrogen‑bond with the AQP4 channel pore [2]. Retaining this feature while modifying acceptor count and lipophilicity allows the 6‑fluoro analog to potentially maintain AQP4 engagement while tuning selectivity against off‑targets that rely on hydrophobic contacts.

Medicinal chemistry Structure–activity relationship Pharmacophore

Molecular Weight Shift of +18 Da (224.22 vs. 206.22) with Concomitant Increase in Exact Mass Precision for Analytical Method Development

The substitution of hydrogen by fluorine at the pyridine 6‑position increases the molecular weight from 206.22 Da (TGN‑020) to 224.22 Da (6‑fluoro analog), while the exact monoisotopic mass shifts to 224.0168 Da [1]. This mass difference is readily resolved by low‑resolution LC‑MS (Δm/z = +18) and provides a unique isotopic signature due to the single fluorine atom (¹⁹F, 100% natural abundance) [1]. In reaction monitoring or metabolic tracing studies, the mass shift allows simultaneous detection and quantification of the 6‑fluoro compound in the presence of the non‑fluorinated parent without chromatographic interference.

Analytical chemistry LC-MS method development Quality control

Class‑Level AQP4 Inhibitory Potential: Structural Analogy to TGN‑020 (IC50 = 3.1 μM) with Predicted Metabolic Stability Advantage

TGN‑020, the direct non‑fluorinated analog, is a validated AQP4 inhibitor with an IC50 of 3.1 μM in Xenopus laevis oocytes expressing human AQP4‑M23, and displays selectivity against AQP1–AQP9 [1]. The 6‑fluoro analog retains the identical nicotinamide–thiadiazole core and the single amide N–H donor required for AQP4 pore interaction [2]. Although direct AQP4 IC50 data for the 6‑fluoro analog are not publicly available, the 6‑fluoro substitution on the pyridine ring is expected to block a primary site of cytochrome P450‑mediated oxidative metabolism, potentially prolonging metabolic half‑life relative to TGN‑020 [3]. This class‑level inference is consistent with the general observation that strategic fluorination of heteroaryl rings improves metabolic stability without abolishing target binding [3].

Aquaporin-4 inhibition Cerebral edema Neurological disease models

Vendor‑Certified Purity of ≥98% Matches TGN‑020 Commercial Standard, Enabling Direct Replacement in Established Protocols

The 6‑fluoro analog is supplied at ≥98% purity (HPLC) , matching the standard purity specification of commercially available TGN‑020 (≥98% HPLC) . Identical storage conditions (sealed dry, 2–8 °C) are recommended . This parity in quality control metrics ensures that any differences observed in biological assays can be attributed to the structural modification rather than to variable purity or degradation products.

Compound procurement Purity specification Assay reproducibility

High‑Confidence Application Scenarios for 6-Fluoro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide (CAS 1339094-19-7)


Aquaporin‑4 Target Engagement and Selectivity Profiling in CNS Edema Models

The 6‑fluoro analog can serve as a tool compound for probing AQP4‑dependent water transport in ex vivo brain slice edema assays or in vivo middle cerebral artery occlusion (MCAO) models, building on the established efficacy of TGN‑020 (IC50 = 3.1 μM) [1]. The predicted enhanced metabolic stability from 6‑fluoro substitution [2] may permit longer experimental windows without re‑dosing, a practical advantage in time‑course studies of cerebral edema evolution.

Structure–Activity Relationship (SAR) Studies of Nicotinamide–Thiadiazole Hybrids

Investigators expanding SAR around the TGN‑020 scaffold can use the 6‑fluoro analog to quantify the impact of pyridine ring halogenation on AQP4 inhibitory potency, selectivity, and physiochemical properties. The distinct XLogP3 (1.0 vs. 1.19) and TPSA (96 Ų vs. 67.8 Ų) values [3] provide a calibrated step in lipophilicity–polarity space, aiding multiparameter optimization of CNS drug‑like properties.

Analytical Method Development and In‑Vitro ADME Comparative Benchmarking

Because the 6‑fluoro analog exhibits a +18 Da mass shift relative to TGN‑020 , it can be used as a chemically distinct internal standard or comparator in LC‑MS/MS assays designed to simultaneously track metabolic depletion, plasma protein binding, or CYP450 inhibition of nicotinamide–thiadiazole series members. Identical commercial purity specifications (≥98%) ensure that analytical variability is minimized.

Exploratory VEGFR‑2 Inhibitor Screening in Breast Cancer Cell Lines

Recent studies on nicotinamide–thiadiazol hybrids have identified potent VEGFR‑2 inhibitors (e.g., compound 7a, VEGFR‑2 IC50 = 0.095 μM) with cytotoxicity against MDA‑MB‑231 and MCF‑7 breast cancer lines [4]. The 6‑fluoro analog, sharing the nicotinamide–thiadiazol core, represents a structurally adjacent candidate for inclusion in VEGFR‑2 inhibitor screening cascades to evaluate whether 6‑fluoro substitution enhances selectivity or alters the apoptosis induction profile.

Quote Request

Request a Quote for 6-fluoro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.